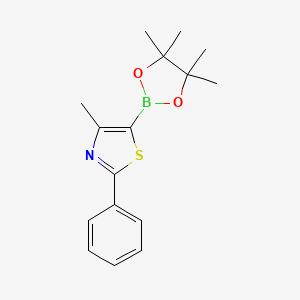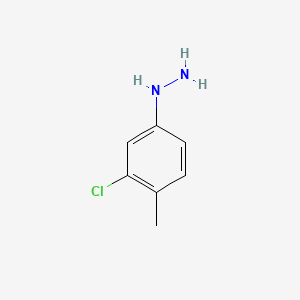
(3-Chloro-4-methylphenyl)hydrazine
Descripción general
Descripción
“(3-Chloro-4-methylphenyl)hydrazine” is a chemical compound with the molecular formula C7H9ClN2 . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of hydrazine-coupled pyrazoles, which includes “(3-Chloro-4-methylphenyl)hydrazine”, involves the reaction of the chlorophthalazine derivative with nitrogen nucleophiles . Another method involves the condensation of (4-chloro-3-methylphenyl)hydrazine with 2-Pyridine-carboxaldehyde .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-methylphenyl)hydrazine” has been verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . The InChI code for this compound is 1S/C7H9ClN2/c1-5-2-3-6 (10-9)4-7 (5)8/h2-4,10H,9H2,1H3 .
Chemical Reactions Analysis
“(3-Chloro-4-methylphenyl)hydrazine” can undergo various chemical reactions. For instance, it can react with a carbonyl to form a hydrazone, a process similar to imine formation .
Physical And Chemical Properties Analysis
“(3-Chloro-4-methylphenyl)hydrazine” is a solid substance . Its molecular weight is 122.1677 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
(3-Chloro-4-methylphenyl)hydrazine is employed in various synthesis and structural studies. For example, Kosolapova et al. (2013) explored its reactions with different nitrogen-containing binucleophilic agents, leading to the formation of various derivatives like 1,5-dihydro-2H-pyrrol-2-one and pyridazin-3(2H)-one derivatives. These reactions provide insights into the versatile applications of this compound in creating novel chemical structures, which are characterized using techniques like X-ray crystallography (Kosolapova et al., 2013).
Environmental Monitoring
In environmental research, (3-Chloro-4-methylphenyl)hydrazine plays a role in detecting water pollutants. Tahernejad-Javazmi et al. (2018) utilized a derivative of this compound in a nanostructure-amplified sensor for the voltammetric determination of hydrazine and 4-chlorophenol in water, highlighting its utility in environmental monitoring (Tahernejad-Javazmi et al., 2018).
Anticancer Research
In the field of anticancer research, derivatives of (3-Chloro-4-methylphenyl)hydrazine show potential. Prasetiawati et al. (2022) synthesized 4-hydrazinylphenyl benzenesulfonate and evaluated its anti-cancer activity against breast cancer Michigan Cancer Foundation-7 cell lines, indicating its promise as a novel anti-cancer compound (Prasetiawati et al., 2022).
Synthesis of Pyrazoline Compounds
Hussein (2014) demonstrated the use of (3-Chloro-4-methylphenyl)hydrazine in synthesizing new pyrazoline compounds, highlighting its role in creating pharmacologically relevant structures (Hussein, 2014).
Antidepressant Research
It also finds application in the synthesis of antidepressants. Palaska et al. (2001) synthesized 3,5-diphenyl-2-pyrazoline derivatives using hydrazine hydrate, finding some derivatives to exhibit antidepressant activities in mice (Palaska et al., 2001).
Antimicrobial Studies
Dinnimath et al. (2011) used 3-chloro-4-fluoro phenyl hydrazine, derived from 3-chloro 4-fluoro aniline, to synthesize Schiff's bases and thiazolidin-4-ones, which were screened for their antimicrobial activities (Dinnimath et al., 2011).
Fluorescence Imaging and Environmental Analysis
Zhu et al. (2019) developed a fluorescent probe utilizing hydrazine for measuring environmental and biological samples, demonstrating the compound's utility in both analytical chemistry and biological imaging (Zhu et al., 2019).
Anti-tubercular Activity
Ali et al. (2007) synthesized pyrazoline derivatives by reacting hydrazine hydrate with chalcones, which exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv (Ali et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
(3-chloro-4-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRMYYDQWYSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303269 | |
| Record name | (3-chloro-4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methylphenyl)hydrazine | |
CAS RN |
51304-65-5 | |
| Record name | NSC157620 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-chloro-4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




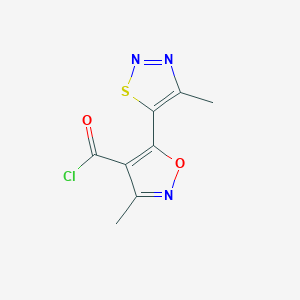



![4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate](/img/structure/B1596947.png)


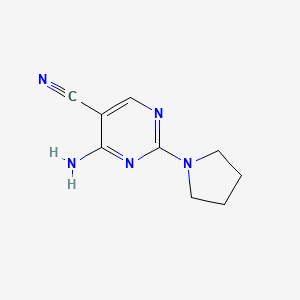
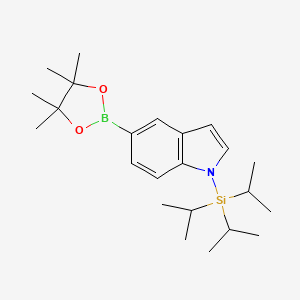
![3-[(2-chloroacetyl)amino]propanoic Acid](/img/structure/B1596957.png)

